molecular formula C13H21N3S2 B130018 Vedaclidine

Vedaclidine

Cat. No.: B130018
M. Wt: 283.5 g/mol
InChI Key: WZZPXVURFDJHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vedaclidine, also known by its IUPAC name (3S)-3-[4-(butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine, is an experimental analgesic drug. It acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors. This compound is a potent and selective agonist for the M1 and M4 subtypes, while it acts as an antagonist at the M2, M3, and M5 subtypes . This compound has shown promise in providing effective pain relief with a potency over three times that of morphine .

Preparation Methods

Industrial Production Methods: Industrial production methods for Vedaclidine are not well-documented in publicly accessible sources. Typically, such methods would involve optimization of the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Vedaclidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can undergo reduction under specific conditions.

    Substitution: The quinuclidine core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted quinuclidine derivatives.

Scientific Research Applications

Pharmacological Properties

Vedaclidine exhibits selective activity at various muscarinic receptor subtypes:

  • Agonist Activity : Potent and selective for M1 and M4 subtypes.
  • Antagonist Activity : Acts as an antagonist at M2, M3, and M5 subtypes.

This unique profile contributes to its analgesic effects, which are reported to be over three times more potent than morphine while exhibiting a lower risk of dependence or abuse .

Pain Management

This compound has shown significant potential in the treatment of various pain conditions:

  • Neuropathic Pain : Studies indicate that this compound can produce antihyperalgesic effects in models of neuropathic pain. It has been demonstrated to reverse mechanical and thermal hyperalgesia in animal models, suggesting its utility in managing chronic pain states like neuropathy .
  • Inflammatory Pain : In carrageenan-induced inflammatory pain models, this compound effectively reduced both mechanical and thermal hyperalgesia. This effect was synergistic with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, indicating a potential for combination therapies .

Cancer Pain Relief

Given its analgesic properties, this compound is being investigated for its role in alleviating cancer-related pain. The compound's ability to modulate muscarinic receptors may offer a novel approach to managing pain associated with malignancies .

Case Study 1: Antihyperalgesic Effects

A study published in PubMed evaluated this compound's effects on central sensitization using various pain models. The results indicated that this compound significantly reduced hyperalgesia in both formalin and capsaicin-induced pain models, supporting its potential use in clinical settings for pain management .

Case Study 2: Synergistic Analgesic Effects

Research highlighted the synergistic effects of this compound when combined with ketoprofen in inflammatory pain models. This finding suggests that this compound could enhance the efficacy of existing analgesics, providing a dual mechanism of action that may improve patient outcomes .

Comparative Analysis of Muscarinic Receptor Ligands

The following table summarizes the receptor selectivity and therapeutic applications of various muscarinic receptor ligands compared to this compound:

CompoundReceptor SelectivityTherapeutic ApplicationStatus
This compoundM1, M4 (agonist); M2, M3, M5 (antagonist)Neuropathic & inflammatory painPhase II
XanomelineM1 > M4Alzheimer's diseasePhase III
CevimelineM1Sjogren's syndromeApproved

Comparison with Similar Compounds

    Aceclidine: Another muscarinic receptor agonist used in the treatment of glaucoma.

    Talsaclidine: A selective M1 receptor agonist investigated for its potential in treating Alzheimer’s disease.

Comparison: Vedaclidine is unique in its mixed agonist-antagonist profile, providing a balance between efficacy and side effects. Unlike Aceclidine and Talsaclidine, which are more selective, this compound’s broader receptor activity makes it a versatile compound for pain management .

Q & A

Basic Research Questions

Q. What are the foundational pharmacological characteristics of Vedaclidine, and how should they guide initial experimental design?

this compound’s pharmacological profile (e.g., receptor affinity, pharmacokinetics) should inform hypothesis-driven experiments. Begin with in vitro assays to validate target engagement (e.g., muscarinic receptor binding assays) and dose-response studies to establish potency (EC₅₀/IC₅₀ values). Ensure experimental controls account for solvent effects and nonspecific binding . For in vivo models, select species with homologous receptor expression and optimize dosing schedules based on half-life data from pharmacokinetic studies .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Document synthesis protocols with granular detail: reaction conditions (temperature, solvent purity), purification methods (HPLC gradients), and analytical validation (NMR, mass spectrometry). Batch-to-batch consistency is critical; include peptide content analysis and impurity profiling if this compound derivatives are used . Reference established protocols for chiral purity assessment if applicable .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

Use non-linear regression models (e.g., log-dose vs. response) to quantify efficacy. Report absolute values (e.g., raw data counts) alongside normalized metrics (e.g., percentage inhibition) and specify statistical software (e.g., GraphPad Prism, R). Avoid overreliance on p-values; include effect sizes and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How should contradictory findings in this compound’s efficacy across disease models be resolved?

Conduct a systematic review of preclinical studies to identify variables influencing outcomes (e.g., model genetics, dosing regimens). Perform meta-analyses to quantify heterogeneity and subgroup analyses (e.g., age, sex-specific responses). Validate discrepancies using orthogonal assays (e.g., electrophysiology vs. behavioral readouts) .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in neurodegenerative studies?

Use predictive models (e.g., PAMPA-BBB assays) to screen analogs for permeability. Pair with in vivo microdialysis to measure brain interstitial fluid concentrations. If BBB penetration is suboptimal, explore prodrug formulations or co-administration with P-glycoprotein inhibitors, ensuring toxicity screens are integrated .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from treated vs. control models. Apply pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify convergent signaling networks. Validate hypotheses using CRISPR/Cas9 knockouts of candidate targets .

Q. Methodological Considerations

Q. What quality control steps are critical for this compound in cell-based assays?

  • Purity : Confirm ≥95% purity via HPLC with dual detection (UV and ELSD).
  • Solubility : Pre-test in assay buffers to avoid precipitation; use DMSO stocks ≤0.1% to minimize cytotoxicity.
  • Stability : Perform time-course stability checks under assay conditions (e.g., 37°C, CO₂ incubator) .

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

Use allometric scaling to adjust doses between rodents and non-human primates. Validate scaling assumptions with physiologically based pharmacokinetic (PBPK) modeling. Cross-reference with human hepatocyte data to predict metabolic clearance .

Q. Data Presentation and Validation

Q. What are best practices for presenting contradictory results in this compound studies?

  • Tables : Contrast key parameters (e.g., ED₅₀, AUC) across studies, highlighting methodological differences (e.g., route of administration).
  • Figures : Use forest plots in meta-analyses to visualize effect size variability.
  • Supplemental Data : Provide raw datasets and analysis scripts for transparency .

Properties

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-butylsulfanyl-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPXVURFDJHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.